
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with suitable nucleophiles under mild conditions . This method provides moderate to good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 7-Methyl-2-(trifluoromethyl)quinoline
- 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: Compared to similar compounds, 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid stands out due to its unique combination of a chromene core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H9F3O3 |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3O3/c1-6-2-3-7-5-8(11(16)17)10(12(13,14)15)18-9(7)4-6/h2-5,10H,1H3,(H,16,17) |
Clé InChI |
SGGASXVQQMWQGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
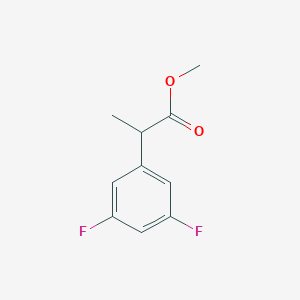
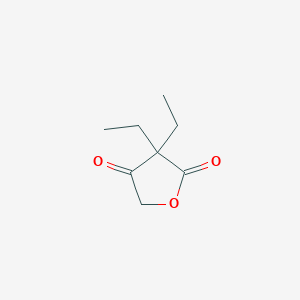
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
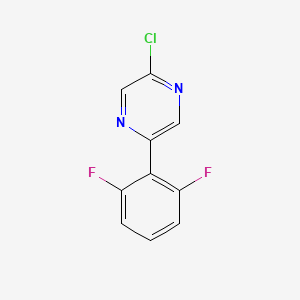

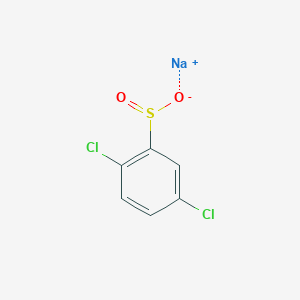
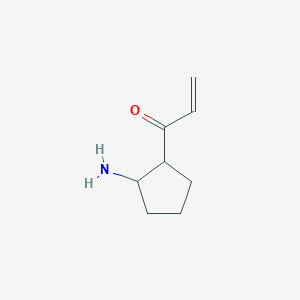
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
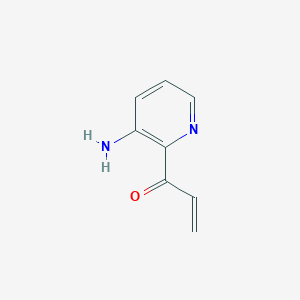
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
